Ethyl 2-chloro-4-methylbenzoate
Overview
Description
Ethyl 2-chloro-4-methylbenzoate is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . It is an ester derivative of benzoic acid, specifically substituted with a chlorine atom at the second position and a methyl group at the fourth position on the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
Ethyl 2-chloro-4-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloro-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Ethyl 2-chloro-4-methylbenzoate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-chloro-4-methylbenzoate is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing hydrolysis or other transformations. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition or activation in biological systems .
Comparison with Similar Compounds
Ethyl 2-chloro-4-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 4-chloro-2-methylbenzoate: This compound has the chlorine and methyl groups positioned differently on the benzene ring, leading to variations in reactivity and applications.
Mthis compound: The ester group is a methyl ester instead of an ethyl ester, which can affect the compound’s physical properties and reactivity.
This compound is unique due to its specific substitution pattern, which influences its chemical behavior and suitability for various applications.
Properties
IUPAC Name |
ethyl 2-chloro-4-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAVDJBEPVQOMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501033392 | |
Record name | Ethyl 2-chloro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501033392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99500-35-3 | |
Record name | Benzoic acid, 2-chloro-4-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99500-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-chloro-4-methyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 2-chloro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501033392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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